N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O2/c1-19-9(6-10(18-19)11-8-14-2-3-15-11)7-17-13(22)20-5-4-16-12(20)21/h2-3,6,8H,4-5,7H2,1H3,(H,16,21)(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPQUWMTEQRTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its biological activity, particularly in cancer therapy. The imidazolidine moiety enhances its interaction with biological targets. The molecular formula is C_{12}H_{13N_5O_2 with a molecular weight of approximately 253.27 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can bind to receptors, altering their activity and potentially leading to apoptosis in cancer cells.
Research suggests that the pyrazole and imidazolidine rings facilitate hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins .
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds similar to this compound. For example, fused pyrazine derivatives have shown significant cytotoxicity against various cancer cell lines, including colon adenocarcinoma . The mechanism often involves bioreductive activation under hypoxic conditions, which is common in tumor microenvironments.
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of similar pyrazole compounds on HT29 human colon adenocarcinoma cells. Results indicated that these compounds exhibited selective toxicity under hypoxic conditions, suggesting a potential application in targeted cancer therapies .
- Selective DDR1 Inhibition : Research on related compounds has identified them as selective inhibitors of DDR1, a receptor implicated in tumor progression. Compounds demonstrated IC50 values in the low nanomolar range, indicating potent inhibition of cancer cell migration and invasion .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Target/Mechanism | IC50 Value |
|---|---|---|---|
| Cytotoxicity | Similar Pyrazole Compounds | HT29 Colon Adenocarcinoma | Varies (low μM range) |
| DDR1 Inhibition | 3′-(imidazo[1,2-a]pyrazin) | NSCLC Cancer Cells | 23.8 nM |
| Enzyme Inhibition | N-((1-methyl... | Various Enzymes | Not Specified |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
The compound shares a carboxamide backbone with several patented molecules but differs in substituent placement and heterocyclic systems. Key comparisons include:
Key Observations
- Heterocyclic Diversity : The target compound employs a pyrazine-pyrazole system, whereas tyclopyrazoflor uses pyridine-indazole hybridization. This difference may influence receptor binding specificity in pesticidal applications.
- Functional Group Variation : Unlike lotilaner’s isoxazoline core (associated with GABA receptor antagonism) , the target’s 2-oxoimidazolidine group could modulate solubility or metabolic stability.
Pharmacological and Agrochemical Implications
Physicochemical Properties
- Metabolic Stability : The 2-oxoimidazolidine group may resist oxidative degradation better than Example 410’s carboximidamide , though this requires experimental validation.
Q & A
Basic: What are the critical steps in synthesizing N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide?
Answer:
Synthesis typically involves multi-step reactions, including:
- Step 1: Construction of the pyrazole core via cyclization reactions, often using precursors like 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole.
- Step 2: Functionalization of the pyrazole methyl group through alkylation or substitution to introduce the imidazolidine-2-one moiety.
- Step 3: Carboxamide formation via coupling reactions (e.g., using carbodiimide-based reagents).
Key Methodological Notes: - Monitor reaction progress using TLC and confirm intermediates via NMR spectroscopy (e.g., H and C NMR) .
- Optimize solvent choice (e.g., DMF or acetonitrile) and temperature (60–100°C) to enhance yield and purity .
Advanced: How can computational chemistry predict the reactivity of this compound with biological targets?
Answer:
- Molecular Docking: Use software like AutoDock or Schrödinger Suite to model interactions with receptors (e.g., kinases or enzymes). Focus on the pyrazine and imidazolidine moieties, which may engage in hydrogen bonding or π-π stacking .
- Quantum Chemical Calculations: Analyze electron density maps (e.g., via DFT) to identify nucleophilic/electrophilic sites. For example, the pyrazine nitrogen atoms are potential hydrogen-bond acceptors .
- Validation: Cross-reference computational predictions with experimental assays (e.g., SPR or fluorescence polarization) to resolve discrepancies .
Advanced: How should researchers address contradictions in reported synthetic yields for this compound?
Answer:
Experimental Design Strategies:
- Variable Screening: Systematically test reaction parameters (e.g., solvent polarity, catalyst loading, and pH) using a Design of Experiments (DoE) approach .
- Contradiction Case Study: If yield drops at higher temperatures (e.g., >100°C), investigate side reactions (e.g., decomposition of the pyrazine ring) via HPLC-MS .
- Reproducibility Checks: Validate protocols using independent batches of starting materials to rule out impurities .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy:
- H NMR: Confirm methyl group integration (e.g., 1-methyl pyrazole at δ ~3.2 ppm) and carboxamide NH signals (δ ~8–10 ppm) .
- C NMR: Identify carbonyl carbons (e.g., imidazolidine-2-one at δ ~170 ppm) .
- IR Spectroscopy: Detect carboxamide C=O stretching (~1650–1700 cm) and pyrazine C-N vibrations (~1550 cm) .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H] ion) and fragmentation patterns .
Advanced: What structural modifications enhance the compound’s bioactivity while maintaining stability?
Answer:
- Pyrazine Substitution: Introduce electron-withdrawing groups (e.g., -CF) to improve metabolic stability. Compare with analogs like N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide , which showed enhanced pharmacokinetics .
- Imidazolidine Optimization: Replace the 2-oxo group with a thione (-S-) to modulate hydrogen-bonding capacity. Validate via in vitro assays (e.g., enzyme inhibition) .
- Bioisosterism: Substitute the pyrazole methyl group with cyclopropyl to enhance lipophilicity and blood-brain barrier penetration .
Advanced: How to design assays for evaluating this compound’s mechanism of action in cancer research?
Answer:
- Target Identification: Screen against kinase libraries (e.g., EGFR, VEGFR-2) using ATP-competitive binding assays .
- Cellular Models: Use choroidal neovascularization (CNV) assays in rodents to mimic angiogenic pathways, as done for structurally similar VEGFR-2 inhibitors .
- Data Analysis: Combine IC values with transcriptomic profiling (RNA-seq) to identify off-target effects .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility: Test in PBS (pH 7.4) and DMSO. Pyrazine-containing analogs typically show moderate aqueous solubility (~10–50 µM) but improve with co-solvents (e.g., PEG-400) .
- Stability: Perform accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; imidazolidine rings may hydrolyze under acidic conditions .
Advanced: How can researchers resolve spectral overlaps in NMR data for this compound?
Answer:
- 2D NMR Techniques: Use HSQC to correlate H and C signals, particularly for overlapping methyl/methylene groups .
- DECPMG Pulse Sequences: Suppress signals from labile protons (e.g., NH in DO-exchanged samples) to clarify aromatic regions .
- Comparative Analysis: Reference spectra of simpler analogs (e.g., pyrazole-only derivatives) to assign complex splitting patterns .
Advanced: What computational tools optimize reaction pathways for large-scale synthesis?
Answer:
- Reaction Path Search: Employ GRRM or AFIR methods to identify low-energy transition states and bypass side reactions .
- Machine Learning: Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions (e.g., catalyst:substrate ratio) .
- Scale-Up Simulations: Use Aspen Plus to model heat/mass transfer in batch reactors, minimizing exothermic risks during carboxamide coupling .
Basic: What are the safety and handling protocols for this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
